molecular formula C₁₆H₁₂F₆N₄O B1145207 (2Z)-1-[5,6-二氢-3-(三氟甲基)-1,2,4-三唑并[4,3-a]嘧啶-7(8H)-基]-4-(2,4,5-三氟苯 CAS No. 1803026-54-1

(2Z)-1-[5,6-二氢-3-(三氟甲基)-1,2,4-三唑并[4,3-a]嘧啶-7(8H)-基]-4-(2,4,5-三氟苯

货号 B1145207
CAS 编号: 1803026-54-1
分子量: 390.28
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe is a useful research compound. Its molecular formula is C₁₆H₁₂F₆N₄O and its molecular weight is 390.28. The purity is usually 95%.
BenchChem offers high-quality (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

对映选择性生物催化生产

一项研究探索了相关化合物的微生物生物还原,旨在生产抗糖尿病药物西格列汀的拆合中间体,证明了微生物酶在最佳条件下以高对映选择性和高产率生成拆合药物中间体的效用 (魏彦婵等,2016)。此过程由假单胞菌假碱基因碱的新分离株促进,突出了微生物生物还原在药物合成中的潜力。

二肽基肽酶 IV 抑制剂用于 2 型糖尿病治疗

另一项研究引入了一系列新的 β-氨基酰胺,其中含有稠合杂环(如三唑并哌嗪)作为二肽基肽酶 IV (DPP-IV) 的有效抑制剂,二肽基肽酶 IV 是 2 型糖尿病的治疗靶点。具体提到的化合物被确定为一种有效的口服 DPP-IV 抑制剂,在临床前模型中具有优异的选择性、生物利用度和疗效,标志着其在糖尿病治疗开发中的重要性 (Dooseop Kim 等人,2005)

合成和抗菌活性

合成各种衍生物并评估其抗菌活性一直是研究的重点,表明这些化合物可能具有广泛的生物活性。例如,合成了吡唑-1,2,4-三唑杂化物并评估了它们的抗菌和抗癌活性,显示出作为抗菌剂的巨大潜力,并为未来的药物开发提供了分子对接研究的见解 (M. Patil 等人,2021)

抗癌研究

对 3-三氟甲基-5,6-二氢-[1,2,4]三唑并嘧啶衍生物的研究揭示了有希望的抗癌特性。合成了这些化合物并针对人结肠癌细胞系进行了评估,表明它们通过线粒体途径诱导凋亡等机制在癌症治疗中的潜力 (R. Raveesha 等人,2020)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-one, which is synthesized from 3-amino-5,6-dihydro-1,2,4-triazole and 2,2,2-trifluoroethyl isocyanate. The second intermediate is 4-(2,4,5-trifluorophenyl)but-3-en-2-one, which is synthesized from 2,4,5-trifluorophenylacetic acid and ethyl acetoacetate. These two intermediates are then coupled using a Knoevenagel condensation reaction to form the final product.", "Starting Materials": [ "3-amino-5,6-dihydro-1,2,4-triazole", "2,2,2-trifluoroethyl isocyanate", "2,4,5-trifluorophenylacetic acid", "ethyl acetoacetate" ], "Reaction": [ "Synthesis of 5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-one:", "Step 1: Dissolve 3-amino-5,6-dihydro-1,2,4-triazole in anhydrous dichloromethane.", "Step 2: Add 2,2,2-trifluoroethyl isocyanate dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir at room temperature for 24 hours.", "Step 4: Filter the reaction mixture and wash the solid with dichloromethane.", "Step 5: Dry the solid under vacuum to obtain 5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-one.", "Synthesis of 4-(2,4,5-trifluorophenyl)but-3-en-2-one:", "Step 1: Dissolve 2,4,5-trifluorophenylacetic acid and ethyl acetoacetate in anhydrous ethanol.", "Step 2: Add a catalytic amount of piperidine to the reaction mixture and heat under reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add water.", "Step 4: Extract the product with dichloromethane and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 4-(2,4,5-trifluorophenyl)but-3-en-2-one.", "Coupling of the two intermediates:", "Step 1: Dissolve 5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-one and 4-(2,4,5-trifluorophenyl)but-3-en-2-one in anhydrous ethanol.", "Step 2: Add a catalytic amount of piperidine to the reaction mixture and heat under reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add water.", "Step 4: Extract the product with dichloromethane and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the final product '(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-2-one'." ] }

CAS 编号

1803026-54-1

分子式

C₁₆H₁₂F₆N₄O

分子量

390.28

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。